1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one is an organic compound characterized by the presence of a pyrazole ring substituted with a sulfonyl group and a piperidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a biochemical probe or therapeutic agent. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in drug development and research.
The compound is synthesized from readily available precursors, including 3,5-dimethyl-1H-pyrazole and piperidine, through specific chemical reactions involving sulfonylation. It has been cataloged in various chemical databases and is available for purchase from chemical suppliers like BenchChem and Sigma-Aldrich .
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one belongs to the class of sulfonamides, which are known for their diverse biological activities. It is also categorized under pyrazole derivatives, which are recognized for their roles in pharmacology and organic synthesis.
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one typically involves several key steps:
The synthesis can be optimized for industrial production by employing continuous flow reactors and advanced purification techniques to enhance yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis .
The molecular formula of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one is CHNOS. The compound features:
The compound has a molecular weight of approximately 256.34 g/mol. The structural features contribute to its solubility and reactivity profile, making it suitable for various chemical reactions .
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. For instance, oxidation conditions may lead to different products depending on the oxidizing agent used .
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one involves its interaction with specific biological targets within cells. While detailed mechanisms may vary depending on the application (e.g., anti-inflammatory or anticancer effects), it is generally believed that the compound modulates enzyme activity or receptor interactions due to its structural features.
Research indicates that compounds similar to this one can inhibit specific enzymes involved in inflammatory pathways or cancer progression. The exact binding interactions and kinetics would require further investigation through biochemical assays .
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one typically appears as a solid at room temperature with moderate solubility in polar solvents like water and ethanol.
Key chemical properties include:
These properties affect its handling and application in laboratory settings .
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one has several applications:
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one (CAS 926207-71-8, C₁₀H₁₅N₃O₃S) relies on a sequential sulfonylation strategy. The primary route begins with the preparation of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, achieved by reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid or sulfuryl chloride under controlled temperatures (0–5°C). This intermediate is highly reactive and requires immediate use due to hydrolytic instability. In the second step, the sulfonyl chloride undergoes nucleophilic substitution with piperidin-4-one, typically in the presence of a base such as triethylamine or pyridine. This base scavenges HCl, driving the reaction toward sulfonamide bond formation. The final step involves purification via crystallization from ethanol/water mixtures or chromatography, yielding the target compound as a crystalline solid (purity >95%) [2].
Alternative pathways include pre-functionalizing the piperidine ring. For example, N-Boc-protected piperidin-4-one can be sulfonylated under similar conditions, followed by acidic deprotection (e.g., trifluoroacetic acid). This approach minimizes side reactions like ketone enolization during sulfonylation, improving overall yield to 75–82% compared to the direct method’s 60–68% [8].
Table 1: Key Synthetic Routes and Yields
Route | Reagents | Conditions | Yield | Purity |
---|---|---|---|---|
Direct sulfonylation | ClSO₃H, Et₃N, CH₂Cl₂ | 0–5°C, 3 h | 60–68% | >95% |
Protected-piperidine route | ClSO₃H, N-Boc-piperidinone, then TFA | 0°C → rt, 2 h; then 1 h | 75–82% | >98% |
One-pot synthesis | SO₂Cl₂, pyridine, DMF | Reflux, 6 h | 55% | 90% |
Regioselectivity challenges arise during pyrazole sulfonylation due to competing N1 vs. N2 alkylation and the electrophilic sensitivity of the piperidin-4-one carbonyl. The 3,5-dimethyl substituents on the pyrazole ring enforce sulfonylation exclusively at the N1 position, as confirmed by X-ray crystallography and NMR studies [2] . This steric and electronic bias prevents bis-sulfonylation and directs the sulfonyl group to the less hindered site. For piperidine functionalization, the C4 carbonyl can undergo Knoevenagel condensations or Wittig reactions without N-sulfonyl cleavage, enabling derivatives like methyl 2-(4-chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-ylidene]acetate (US10308635B2) [2].
Orthogonal protection strategies are critical for modifying the piperidine nitrogen. Temporarily replacing the sulfonamide with a tert-butoxycarbonyl (Boc) group allows C3/C5 alkylation of the piperidinone, after which the sulfonyl moiety is re-introduced. This method achieves 89% regioselectivity for mono-alkylated products . Microwave-assisted synthesis further enhances selectivity in heterocyclic rearrangements, reducing side products from 15% to <5% [4].
Table 2: Impact of Substituents on Regioselectivity
Pyrazole Substituent | Piperidine Position | Preferred Reaction Site | Selectivity |
---|---|---|---|
3,5-Dimethyl | C4 carbonyl | Knoevenagel condensation | 95% |
1-Ethyl (modified) | N-sulfonyl | Nucleophilic substitution | 80% |
3-Trifluoromethyl | C4 methylene | Aldol addition | 70% |
Transitioning from batch to continuous flow reactors (CFRs) addresses exothermicity and impurity accumulation in large-scale synthesis. In a patented CFR system, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride formation occurs in a corrosion-resistant microreactor (Teflon or Hastelloy) at 10°C, with residence times of 2–5 minutes. The intermediate is then mixed inline with piperidin-4-one and diisopropylethylamine in a multi-zone reactor, maintaining precise temperature control (±2°C). This setup eliminates thermal degradation pathways, reduces reaction time from hours to 15 minutes, and boosts yield to 90% compared to batch processing [2].
CFRs also enable real-time monitoring via inline FTIR or HPLC, allowing immediate adjustment of flow rates (typically 10–50 mL/min). A telescoped process integrates sulfonyl chloride synthesis, sulfonylation, and solvent exchange, reducing organic waste by 40%. For derivatives like 4-(indol-3-yl)-pyrazole analogs, CFRs achieve 85% conversion with >99.5% purity, underscoring their suitability for GMP-compliant manufacturing [2] .
Table 3: Batch vs. Continuous Flow Performance
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction time | 4–6 h | 12–18 min | 20x faster |
Yield | 60–68% | 88–90% | +25% |
Temperature control | ±5°C | ±1°C | Enhanced |
Byproduct formation | 8–12% | <1% | Reduced |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0